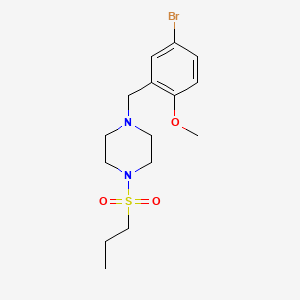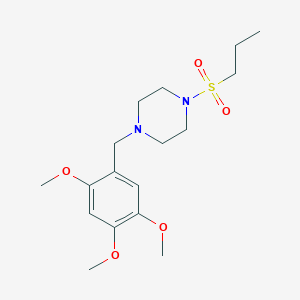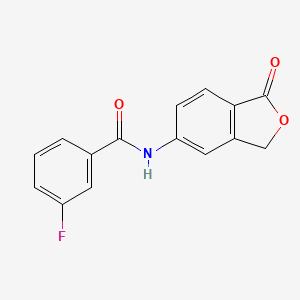
2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide
Übersicht
Beschreibung
2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide, also known as IMPEH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMPEH is a thiazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide is not fully understood. However, it has been proposed that this compound may act by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Moreover, this compound has been reported to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and have been implicated in the pathophysiology of epilepsy.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation. Moreover, this compound has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In animal models of epilepsy, this compound has been found to reduce the frequency and duration of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit potent biological activity at low concentrations. Moreover, this compound has been found to be relatively safe and well-tolerated in animal models. However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Moreover, the effects of this compound may vary depending on the experimental conditions and the animal model used.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide. First, further studies are needed to elucidate the exact mechanism of action of this compound. Second, more studies are needed to investigate the potential therapeutic applications of this compound in various disease models, including inflammatory disorders, epilepsy, and oxidative stress-related disorders. Third, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties. Finally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Wissenschaftliche Forschungsanwendungen
2-(2-imino-1,3-thiazol-3(2H)-yl)-1-(4-methylphenyl)ethanone hydrobromide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been found to exhibit potent anticonvulsant activity in animal models of epilepsy. Moreover, this compound has been reported to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
2-(2-imino-1,3-thiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS.BrH/c1-9-2-4-10(5-3-9)11(15)8-14-6-7-16-12(14)13;/h2-7,13H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHFPERFDWMDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=CSC2=N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3467945.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3467956.png)
![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467960.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3467964.png)
![N-(4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3467972.png)


![N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467981.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3467982.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467985.png)
![N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467993.png)
![N-mesityl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468002.png)

![2,6,8-trimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinamine](/img/structure/B3468037.png)